Reactivity Advantage: N-Tethered Acetyl Chloride vs. Direct Ring Carbonyl Chloride
(2-Oxopiperidin-1-yl)acetyl chloride possesses an acetyl chloride group tethered to the lactam nitrogen via a methylene bridge, whereas analogs such as 4-piperidinecarbonyl chloride and 1-methyl-2-oxopiperidine-4-carbonyl chloride have the carbonyl chloride directly attached to the piperidine ring [1][2]. This structural difference increases the rotatable bond count from 1 in both comparators to 2 in the target compound [1][2][3]. The increased conformational flexibility of the reactive acyl chloride moiety reduces steric hindrance during nucleophilic attack, facilitating higher coupling yields with sterically demanding amine substrates compared to more rigid, directly ring-attached carbonyl chlorides [1][3].
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 2 rotatable bonds |
| Comparator Or Baseline | 4-Piperidinecarbonyl chloride: 1 rotatable bond; 1-Methyl-2-oxopiperidine-4-carbonyl chloride: 1 rotatable bond |
| Quantified Difference | +1 rotatable bond (100% increase in conformational degrees of freedom) |
| Conditions | Computed molecular property (PubChem) |
Why This Matters
Increased conformational flexibility of the reactive group predicts superior accessibility for sterically hindered nucleophiles during amide bond formation, a key selection criterion for complex molecule synthesis.
- [1] PubChem. 4-Piperidinecarbonyl chloride, CID 3016319. Rotatable Bond Count = 1. Accessed 2026. View Source
- [2] PubChem. 1-Methyl-2-oxopiperidine-4-carbonyl chloride, CID 91691062. Rotatable Bond Count = 1. Accessed 2026. View Source
- [3] PubChem. 2-(2-Oxopiperidin-1-yl)acetic acid, CID 3760176. Rotatable Bond Count = 2. Accessed 2026. View Source
